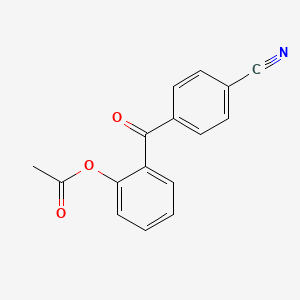

2-Acetoxy-4'-cyanobenzophenone

Description

2-Acetoxy-4'-cyanobenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the ortho position (C2) of one benzene ring and a cyano group (-CN) at the para position (C4') of the second benzene ring. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity. Benzophenone derivatives are widely utilized in pharmaceuticals, polymer chemistry, and UV-absorbing materials. The cyano group’s electron-withdrawing nature enhances electrophilic reactivity, while the acetoxy group serves as a hydrolyzable ester, facilitating further derivatization .

Synthesis of ortho-cyanobenzophenone derivatives historically faced challenges under anhydrous conditions, as reported by Bumagin and Korolev, but Urawa and Ogura optimized the process using K₃PO₄ hydrate in toluene, achieving yields of 70–90% for similar compounds . This compound is commercially available (e.g., CymitQuimica Ref: 10-F201717) and is primarily used in research and industrial applications requiring tailored benzophenone scaffolds .

Propriétés

IUPAC Name |

[2-(4-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-5-3-2-4-14(15)16(19)13-8-6-12(10-17)7-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPXBZLLAJWTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641571 | |

| Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-34-0 | |

| Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Acetoxy-4’-cyanobenzophenone can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzoyl chloride with phenyl acetate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetate group .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-cyanobenzophenone often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The acetoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group.

Major Products Formed

Oxidation: Formation of 4-cyanobenzoic acid.

Reduction: Formation of 4-aminobenzophenone.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Applications De Recherche Scientifique

2-Acetoxy-4’-cyanobenzophenone is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-4’-cyanobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of benzophenone derivatives allows for targeted modifications. Below is a detailed comparison of 2-Acetoxy-4'-cyanobenzophenone with analogous compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogs and Key Differences

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | -OAc (C2), -CN (C4') | C₁₆H₁₁NO₄ | 297.27 | Electron-withdrawing -CN; ester group |

| 2-Bromo-4'-methoxyacetophenone | -Br (C2), -OMe (C4') | C₁₀H₁₁BrO₂ | 259.10 | Halogen (-Br) for cross-coupling; -OMe for solubility |

| 2-Acetoxy-4'-bromobenzophenone | -OAc (C2), -Br (C4') | C₁₅H₁₁BrO₃ | 343.15 | Bromine as leaving group; high reactivity |

| 2-Acetoxy-4'-propoxybenzophenone | -OAc (C2), -OPr (C4') | C₁₈H₁₈O₄ | 298.33 | Alkoxy chain enhances lipophilicity |

| 2-Acetoxy-4'-pentyloxybenzophenone | -OAc (C2), -OPentyl (C4') | C₂₀H₂₂O₄ | 326.39 | Long alkyl chain for material science |

Physicochemical Properties

- Reactivity: The -CN group in this compound enhances electrophilicity, making it suitable for nucleophilic additions. Brominated analogs (e.g., 2-Acetoxy-4'-bromobenzophenone) are prone to Suzuki-Miyaura cross-coupling due to the -Br substituent .

- Stability: Alkoxy derivatives (e.g., pentyloxy) exhibit greater thermal stability than cyano or bromo analogs, attributed to the electron-donating alkyl chains . Bromo compounds may degrade under prolonged light exposure, necessitating dark storage .

Activité Biologique

2-Acetoxy-4'-cyanobenzophenone (CAS No. 890099-34-0) is a synthetic compound belonging to the class of benzophenone derivatives. It features an acetoxy group at the 2-position and a cyano group at the 4'-position of the benzophenone core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is , and its structure can be represented by the following canonical SMILES notation:

The biological activity of this compound is attributed to its ability to interact with various biological targets. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may enhance its biological effects. The cyano group can participate in biochemical pathways, potentially leading to the formation of reactive intermediates that affect cellular functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle progression, leading to G1-phase arrest.

- Apoptosis Induction : Activation of caspase cascades has been observed, promoting programmed cell death in tumor cells.

- Metastasis Inhibition : The compound suppresses the secretion of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. This includes:

- Bacterial Inhibition : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has also been tested against fungal strains, indicating potential as an antifungal agent.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential for this compound as a lead structure for developing new anticancer therapies.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Compound | 45 | 30 |

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Safety and Toxicity

While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in normal cell lines. However, further investigations are needed to fully understand its safety margins and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.